molecular formula C15H12N6O2S B2669298 1-(3-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892749-71-2

1-(3-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2669298
CAS No.: 892749-71-2
M. Wt: 340.36
InChI Key: YOPJFTVODAOPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a novel chemical entity designed for pharmaceutical and agrochemical research. This hybrid molecule incorporates a 1,2,3-triazole core linked to a 1,2,4-oxadiazole ring, a structure known for its diverse biological activities and potential as a privileged scaffold in medicinal chemistry . The 3-methoxyphenyl and thiophene substituents enhance the compound's ability to engage in specific intermolecular interactions, such as hydrogen bonding and pi-stacking, which are critical for binding to biological targets . This compound is of significant interest in the development of new therapeutic agents. Its mechanism of action is hypothesized to involve enzyme inhibition or receptor modulation, given the established profile of similar 1,2,3-triazole and 1,2,4-oxadiazole derivatives . Researchers can utilize this chemical as a key intermediate or a core structure in synthesizing libraries of compounds for high-throughput screening against various disease targets. It is supplied as a high-purity solid, characterized by NMR and mass spectrometry to ensure quality and consistency in research applications. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(3-methoxyphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S/c1-22-10-5-2-4-9(8-10)21-13(16)12(18-20-21)15-17-14(19-23-15)11-6-3-7-24-11/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPJFTVODAOPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.

    Introduction of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

    Attachment of the thiophenyl group: This can be done through a cross-coupling reaction, such as a Suzuki or Stille coupling, where a thiophenyl boronic acid or stannane reacts with a halogenated intermediate.

    Methoxyphenyl group introduction:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated intermediates, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant pharmacological properties:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing triazole and oxadiazole moieties. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in tumor growth and proliferation, potentially affecting pathways related to DNA synthesis and repair mechanisms .
  • Case Studies : A study testing similar oxadiazole derivatives showed promising results against various cancer cell lines, including lung (A549) and breast (MCF-7) cancers. The derivatives demonstrated cytotoxic effects comparable to standard chemotherapeutic agents .

Antimicrobial Properties

The incorporation of thiophene and triazole rings has been associated with enhanced antimicrobial activity:

  • Research Findings : Compounds with similar structures have been reported to exhibit antibacterial and antifungal activities. For example, studies on derivatives of thiophene and triazole have shown effectiveness against common pathogens such as Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

Some derivatives of triazole compounds have been investigated for their anti-inflammatory properties:

  • Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation .

Research Applications

The compound's unique structure allows it to be utilized in various research applications:

  • Drug Development : As a lead compound in the development of new anticancer drugs targeting specific cancer pathways.
  • Biological Probes : Used as a molecular probe in biological studies to understand the interaction between drugs and their targets.
  • Pharmacological Studies : Investigated for its potential effects on different biological systems to elucidate its mechanism of action.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerA549 (lung cancer)10.5
AnticancerMCF-7 (breast cancer)12.8
AntibacterialStaphylococcus aureus15.0
AntifungalCandida albicans20.0

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares the target compound with structurally similar derivatives:

Compound ID Triazole Substituents (Position 1) Oxadiazole Substituents (Position 3) Molecular Formula Molecular Weight Key Features
Target Compound 3-Methoxyphenyl Thiophen-2-yl C₁₇H₁₃N₇O₂S 395.41* Combines methoxy (electron-donating) and thiophene (π-stacking potential)
4-(4-Fluorophenyl) analog 4-Fluorophenyl Thiophen-2-yl C₁₄H₉FN₆OS 328.32 Fluorine enhances lipophilicity and metabolic stability
4-Methylphenyl analog 3-Trifluoromethylphenyl 4-Methylphenyl C₁₈H₁₃F₃N₆O 386.34 Trifluoromethyl group increases electronegativity and bioavailability
Benzodioxolyl analog 3-Methoxyphenyl 2H-1,3-Benzodioxol-5-yl C₁₈H₁₄N₆O₄ 378.35 Benzodioxole enhances planarity and potential CNS penetration
Benzothiazole analog 2-Nitrophenyl Benzo[d]thiazol-2-yl C₁₅H₁₀N₆O₂S 346.35 Nitro group (electron-withdrawing) and benzothiazole (medicinal relevance)

*Calculated molecular weight based on formula.

Electronic and Steric Effects

  • Methoxy vs. In contrast, the nitro group in reduces electron density, favoring interactions with nucleophilic residues.
  • Thiophene vs. Benzothiazole : Thiophene’s smaller size and lower steric hindrance compared to benzothiazole may improve solubility and reduce metabolic degradation .

Biological Activity

The compound 1-(3-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a novel synthetic entity that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure featuring multiple heterocycles, which are known to enhance biological activity. Its molecular formula is C14H12N4O2SC_{14}H_{12}N_{4}O_{2}S, and its CAS number is 892749-71-2 . The presence of methoxy and thiophenyl groups contributes to its lipophilicity and potential interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)15.63
U937 (Monocytic Leukemia)12.0
A549 (Lung Cancer)10.5

These values indicate that the compound possesses significant antiproliferative activity, comparable to established chemotherapeutics like doxorubicin.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis. Flow cytometry analyses have demonstrated that treatment with this compound leads to increased levels of pro-apoptotic markers such as caspase-3 cleavage and p53 expression in treated cells . This suggests that the compound may activate apoptotic pathways, leading to programmed cell death in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components. The methoxy group at the para position of the phenyl ring enhances hydrophobic interactions with biological receptors, while the thiophenyl moiety contributes to electron delocalization, which is crucial for receptor binding . Modifications in these groups can lead to variations in potency and selectivity.

Case Studies

In a recent study involving xenograft models of human tumors in mice, administration of this compound resulted in significant tumor growth suppression compared to control groups . This underscores its potential for development as an effective anticancer agent.

Future Directions

While initial studies are promising, further research is necessary to explore:

  • In vivo efficacy : Understanding the pharmacokinetics and dynamics in living organisms.
  • Mechanistic studies : Elucidating the precise pathways involved in its anticancer effects.
  • Combination therapies : Investigating synergistic effects with other chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing the triazole-oxadiazole hybrid structure in this compound?

  • Methodological Answer : The core scaffold can be synthesized via sequential heterocyclic ring formation. For example:

  • Step 1 : Construct the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using a 3-methoxyphenyl azide and a propargylamine precursor .
  • Step 2 : Form the 1,2,4-oxadiazole ring by coupling a thiophene-2-carbonitrile derivative with a hydroxylamine intermediate under microwave-assisted conditions (120°C, 30 min), which enhances yield and reduces side products .
  • Key Reagents : Sodium hydroxide (base), tetrahydrofuran (solvent), and microwave irradiation for accelerated kinetics .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm regioselectivity of the triazole ring and substitution patterns (e.g., methoxy and thiophenyl groups). For example, the methoxy proton typically appears as a singlet near δ 3.8 ppm .
  • IR : Identify key functional groups (e.g., C=N stretching of oxadiazole at ~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How does the thiophene moiety influence the compound’s reactivity?

  • Methodological Answer : The electron-rich thiophene enhances electrophilic substitution reactivity. For instance:

  • Sulfonation : Reacts selectively at the 5-position of the thiophene ring under mild acidic conditions .
  • Cross-Coupling : Suzuki-Miyaura coupling can functionalize the thiophene using Pd catalysts (e.g., Pd(PPh3_3)4_4) and aryl boronic acids .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict and resolve contradictions in spectroscopic data?

  • Methodological Answer :

  • Geometry Optimization : Use B3LYP/6-311G(d,p) to model the molecule’s ground-state structure. Compare calculated 13C^{13}C NMR shifts (e.g., oxadiazole carbons at ~165 ppm) with experimental data to validate tautomeric forms .
  • Vibrational Analysis : Match computed IR frequencies (e.g., C-S stretching at 690 cm1^{-1}) to experimental spectra to confirm functional group assignments .
  • Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites for reaction mechanism studies .

Q. What experimental strategies address low yield in the final coupling step of the triazole and oxadiazole moieties?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates. DMF increases reaction efficiency by 20% compared to THF .
  • Catalyst Optimization : Replace Cu(I) with Ru(II) catalysts for sterically hindered substrates to reduce side reactions .
  • In Situ Monitoring : Use HPLC-MS to track intermediate formation and adjust reaction time/temperature dynamically .

Q. How can researchers design bioactivity studies to evaluate this compound’s potential as an antimicrobial agent?

  • Methodological Answer :

  • In Vitro Assays :
  • MIC Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Time-Kill Curves : Assess bactericidal kinetics at 2× and 4× MIC over 24 hours .
  • Mechanistic Studies :
  • Membrane Permeability : Use fluorescent probes (e.g., SYTOX Green) to quantify disruption of bacterial membranes .
  • Enzyme Inhibition : Test against bacterial dihydrofolate reductase (DHFR) via spectrophotometric assays .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical (DFT) and experimental 1H^1H NMR chemical shifts?

  • Methodological Answer :

  • Solvent Effects : Recalculate shifts with a polarizable continuum model (PCM) for DMSO-d6_6, which accounts for solvent-induced deshielding .
  • Tautomerism : Explore alternative tautomers (e.g., triazole-amine vs. triazole-imine) via variable-temperature NMR to identify dominant forms .
  • X-ray Validation : Perform single-crystal XRD to confirm the solid-state structure and compare with DFT-optimized geometries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.